Dioxosuccinic acid basic properties and structure
Dioxosuccinic acid basic properties and structure
An In-Depth Technical Guide to Dioxosuccinic Acid: Core Properties, Structure, and Reactivity
Introduction
Dioxosuccinic acid, systematically known as 2,3-dioxobutanedioic acid, is a highly functionalized organic compound with the molecular formula C₄H₂O₆.[1][2][3] Structurally, it is classified as both an oxo dicarboxylic acid and an alpha-diketone, derived from a succinic acid backbone where the two central carbon atoms are oxidized to carbonyl groups.[3][4][5] This unique arrangement of functional groups—two carboxylic acids and two adjacent carbonyls—imparts significant reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in fields ranging from food chemistry to materials science.
This guide provides a comprehensive technical overview of dioxosuccinic acid, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, structural characteristics, spectroscopic signature, synthesis, and key reactive pathways, offering field-proven insights into its behavior and application.
Molecular Structure and Physicochemical Properties
The core structure of dioxosuccinic acid features a four-carbon chain with carboxylic acid groups at both ends (C1 and C4) and ketone functionalities at the internal carbons (C2 and C3).[3] This configuration makes the molecule highly polar and water-soluble.[1] One of its most critical properties is its propensity to exist in equilibrium with its hydrated form, dihydroxytartaric acid (C₄H₆O₈), where the ketone groups have added water molecules.[2] In fact, the commercially available "dioxosuccinic acid hydrate" is typically the dihydroxytartaric acid form.[2] This hydration is a key consideration in its reactivity and analysis, as many reactions proceed as if from the dioxo form, even when starting with the hydrate.[2]
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2,3-dioxobutanedioic acid | |
| Synonyms | Dioxosuccinic acid, Dioxobutanedioic acid | [4][6] |
| CAS Number | 7580-59-8 | [2][4] |
| Molecular Formula | C₄H₂O₆ | [2] |
| Molecular Weight | 146.05 g/mol | [1][4] |
| Density | ~1.871 g/cm³ | [1][7] |
| Boiling Point | 446.5°C at 760 mmHg | [1][7] |
| InChI Key | BLNNXYDKWOJQGK-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | C(=O)(C(=O)C(=O)O)C(=O)O | [2][4][6] |
Structural Visualizations
Caption: 2D structure of Dioxosuccinic Acid.
Caption: Hydration equilibrium with Dihydroxytartaric Acid.
Advanced Spectroscopic Characterization
Elucidating the structure of dioxosuccinic acid and its derivatives relies on a suite of spectroscopic techniques. The choice of method is critical, as the compound's instability and hydration equilibrium can influence the resulting data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹³C NMR : This is the most insightful NMR technique for this molecule. Distinct signals are expected for the carbon skeleton. The carbonyl carbons (C=O) of the α-diketone would typically appear in the 180-210 ppm range, while the carboxylic acid carbons (-COOH) would also show characteristic shifts further downfield.[1]
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¹H NMR : Direct ¹H NMR data for the anhydrous form is scarce.[1] This is due to its instability and the rapid exchange of the acidic carboxylic protons with solvent. For its hydrated form, dihydroxytartaric acid, signals for the hydroxyl protons would be observable, though their position would be highly dependent on solvent and concentration.
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-
Vibrational Spectroscopy (Infrared and Raman) : IR and Raman spectroscopy are powerful tools for identifying the key functional groups.[1]
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C=O Stretching : Strong, distinct absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the α-diketone carbonyl stretch would be in a similar region, potentially showing splitting due to coupling.
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O-H Stretching : A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1]
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Mass Spectrometry (MS) : MS is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.[1] Techniques like electrospray ionization (ESI-MS) are suitable for this polar molecule. The molecular ion peak would confirm the mass of 146.05 Da. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which are characteristic of dicarboxylic acids and ketones.
Synthesis and Chemical Reactivity
Dioxosuccinic acid's utility stems from its high degree of functionality, which allows for a wide range of chemical transformations.
Synthesis Methods
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Oxidation of Tartaric Acid : A primary route to dioxosuccinic acid is the oxidation of tartaric acid.[1][2][3] This process can occur naturally, such as in wine, or be induced in the laboratory using suitable oxidizing agents.[1][2][3]
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Oxidation of Succinic Acid : Traditional organic synthesis can involve the direct oxidation of succinic acid or its derivatives using strong oxidizing agents.[5]
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Biotechnological Production : Emerging sustainable methods include the microbial fermentation of biomass, where specific bacteria or fungi can convert substrates into dioxosuccinic acid under controlled conditions.[5]
Key Reactions
The reactivity of dioxosuccinic acid is dominated by its electrophilic carbonyl carbons and its acidic carboxyl groups.
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Esterification : Dioxosuccinic acid serves as a precursor for dioxosuccinate esters.[1] The reaction of its hydrated form, dihydroxytartaric acid, with an alcohol like ethanol in the presence of an acid catalyst (e.g., hydrogen chloride) yields the corresponding diethyl dioxosuccinate.[1][2] This reaction is a cornerstone of its synthetic utility.
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Redox Reactions : The compound can readily participate in redox reactions.[1] Studies involving its oxidation have provided insights into its degradation pathways, often measuring the stoichiometric production of CO₂.[1]
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"Ene" Reactions : Dialkyl dioxosuccinate esters are known to undergo "ene" reactions with olefins, leading to addition products.[1] This reactivity highlights the versatility of its derivatives in C-C bond formation.
Caption: Synthesis of Diethyl Dioxosuccinate.
Experimental Protocol: Synthesis of Diethyl Dioxosuccinate
This protocol is based on the classic acid-catalyzed esterification of the hydrated form of dioxosuccinic acid.[1][2]
Objective: To synthesize diethyl dioxosuccinate via the esterification of dihydroxytartaric acid.
Materials:
-
Dihydroxytartaric acid (or its disodium salt hydrate)
-
Absolute ethanol
-
Anhydrous hydrogen chloride (gas)
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Anhydrous diethyl ether
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Preparation: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend dihydroxytartaric acid in an excess of absolute ethanol.
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Acid Catalysis: Bubble dry hydrogen chloride gas through the cooled ethanol suspension until saturation is achieved. The causality here is critical: the anhydrous HCl acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
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Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature drives the equilibrium towards the ester product by facilitating the removal of water (Le Châtelier's principle).
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Work-up: After cooling, pour the reaction mixture into ice-cold water. The diethyl dioxosuccinate product, being less polar than the starting materials, may separate as an oil or be extracted.
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Extraction: Extract the aqueous mixture with diethyl ether. The organic layer will contain the desired ester.
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Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Final Product: The resulting crude product can be further purified by vacuum distillation to yield pure diethyl dioxosuccinate.
Self-Validation: The success of the synthesis can be validated by spectroscopic analysis (NMR, IR) of the final product, which should match the known spectra for diethyl dioxosuccinate, and by its physical properties (boiling point).
Applications and Biological Context
While not a drug itself, dioxosuccinic acid's structural motifs and reactivity make it relevant to several scientific and industrial domains.
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Versatile Synthetic Building Block : Due to its multiple functional groups, it is a valuable precursor for synthesizing more complex molecules, including various heterocyclic compounds that form the core of many pharmaceuticals.[5] It is also used in the production of azo dyes like tartrazine.[3]
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Wine Chemistry : Dioxosuccinic acid is a naturally occurring component in wine, arising from the oxidation of tartaric acid.[1][2][3][5] Its presence and subsequent reactions can contribute to the chemical evolution, stability, and sensory profile of aged wines.[3][5]
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Potential Biological Activity : Research into the direct biological effects of dioxosuccinic acid is limited. However, its structural similarity to key metabolites in the citric acid cycle, such as oxaloacetic acid, suggests a potential to interact with metabolic pathways.[5] Some preliminary studies have indicated possible antifungal and antibacterial properties, though further investigation is required to validate these findings and elucidate any mechanisms of action.[5]
Safety and Handling
Dioxosuccinic acid is classified as a hazardous substance. It is known to cause severe skin burns and eye damage (H314).[1] All handling should be performed in a controlled laboratory environment by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Researchers must consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.
Conclusion
Dioxosuccinic acid is a highly reactive and synthetically important α-dicarbonyl compound. Its core properties are defined by the interplay between its two carboxylic acid and two ketone functionalities, leading to a rich chemistry dominated by its hydration equilibrium and susceptibility to nucleophilic attack. For researchers, its value lies in its role as a versatile precursor for esters and other complex organic molecules. Understanding its fundamental structure, spectroscopic signatures, and reactive tendencies is crucial for leveraging its full potential in organic synthesis, materials science, and potentially in the exploration of new bioactive compounds.
References
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Benchchem. Dioxosuccinic Acid | CAS 7580-59-8 | Research Grade.
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Wikipedia. Dioxosuccinic acid.
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PubChem. 2,3-Dioxobutanedioic acid.
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BLD Pharm. Buy Dioxosuccinic acid | 7580-59-8.
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Grokipedia. Dioxosuccinic acid.
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CAS Common Chemistry. 2,3-Dioxobutanedioic acid.
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Alfa Chemistry. CAS 7580-59-8 Dioxosuccinic acid.
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